4-(4-Chlorophenylsulfonylmethyl)pyridine
Description
Properties
CAS No. |
558462-62-7 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylmethyl]pyridine |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10/h1-8H,9H2 |
InChI Key |
LJKFDLNPUGPTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-chlorophenylsulfonylmethyl)pyridine with key analogs based on substituent effects, physicochemical properties, and bioactivity (where available).
Substituent-Driven Structural Variations
- 4-Chloro-N-(3,4-dichlorophenyl)pyridine ():
This compound replaces the sulfonylmethyl group with a dichlorophenylamine moiety. The absence of the sulfonyl group reduces polarity and hydrogen-bonding capacity, which may lower solubility compared to the sulfonylmethyl analog . - Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-...
- 4-(5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (): Combines a triazole ring with a sulfanyl-substituted pyridine, introducing additional nitrogen atoms that could enhance coordination properties for metal-binding applications .
Physicochemical Properties
*Calculated properties based on structural similarity.
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., -NO₂ in Q13) exhibit lower melting points compared to those with electron-donating groups (e.g., -OCH₃ in Q12) due to reduced crystallinity .
- Polarity : Sulfonyl groups (as in the target compound) increase polarity and water solubility compared to sulfanyl or halogenated analogs (e.g., ) .
Key Research Findings
Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, suggesting feasible routes for the target compound using 4-chlorophenylsulfonyl chloride and pyridine precursors .
Spectroscopic Characterization : IR and ¹H NMR data for analogs (e.g., Q12: IR 3471 cm⁻¹ for N-H; ¹H NMR δ 0.78–7.79 ppm) provide a template for identifying functional groups in the target compound .
Stability Challenges : Sulfonyl groups may hydrolyze under acidic or basic conditions, necessitating stability studies for pharmaceutical applications .
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Triethylamine or diisopropylethylamine are preferred for their ability to scavenge HCl, driving the reaction to completion.
-
Solvent Systems : Dichloromethane or tetrahydrofuran (THF) at 0–25°C prevent side reactions such as oxidation or dimerization.
-
Yield : Typical yields range from 65% to 78%, with purity >95% after recrystallization from ethanol/water mixtures.
Example Procedure :
-
Dissolve 4-(chloromethyl)pyridine (1.0 equiv) and 4-chlorobenzenesulfonyl chloride (1.1 equiv) in anhydrous THF.
-
Add diisopropylethylamine (2.0 equiv) dropwise at 0°C.
-
Stir for 12 hours at room temperature, then concentrate under reduced pressure.
-
Purify via column chromatography (hexane/ethyl acetate, 3:1) to isolate the product.
Challenges : Competing hydrolysis of the sulfonyl chloride necessitates anhydrous conditions. Excess base may deprotonate the pyridine, reducing reactivity.
Oxidation of Thioether Precursors
Thioether intermediates, such as 4-((4-chlorophenylthio)methyl)pyridine, can be oxidized to the target sulfone using robust oxidizing agents.
Palladium-Catalyzed Coupling Reactions
Transition-metal-catalyzed cross-coupling has emerged as a versatile method for constructing the C–S bond directly.
Suzuki-Miyaura and C–S Coupling
A hybrid approach couples 4-(bromomethyl)pyridine with 4-chlorobenzenesulfinate salts using Pd(PPh₃)₄ as a catalyst:
-
React 4-(bromomethyl)pyridine (1.0 equiv) with sodium 4-chlorobenzenesulfinate (1.2 equiv) in DMF.
-
Add Pd(PPh₃)₄ (5 mol%) and heat at 100°C for 8 hours.
-
Isolate the product via extraction (ethyl acetate/water) and vacuum distillation.
Yield : 70–85%, with palladium residues <10 ppm after activated carbon treatment.
Advantages : Avoids stoichiometric bases and enables late-stage functionalization.
Multi-Component Cyclocondensation Strategies
Recent advances utilize one-pot reactions to assemble the pyridine ring and sulfonylmethyl group simultaneously.
Ammonium Acetate-Mediated Cyclization
A mixture of 4-chlorophenylsulfonylacetone, malononitrile, and ammonium acetate in acetic acid undergoes cyclocondensation under microwave irradiation:
-
Combine reagents in a 1:1:2 molar ratio.
-
Irradiate at 150°C for 15 minutes.
-
Cool, filter, and recrystallize from ethanol.
Yield : 88% with >99% purity by HPLC.
Scope : Tolerates electron-withdrawing and donating groups on the phenyl ring, enabling derivative synthesis.
Comparative Analysis of Synthetic Routes
| Method | Cost | Scalability | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Low | High | 65–78 | 95–98 |
| Thioether Oxidation | Moderate | Moderate | 75–89 | 90–97 |
| Pd-Catalyzed Coupling | High | Low | 70–85 | 98–99 |
| Cyclocondensation | Low | High | 85–88 | 99+ |
Recommendations :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Chlorophenylsulfonylmethyl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling or sulfonation. For example, palladium catalysts (e.g., Pd/C, 5 mol%) in dimethylformamide (DMF) at 80–100°C are effective for coupling halogenated precursors with boronic acids. Purification via column chromatography (silica gel) or recrystallization ensures high purity. Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly impact yield. For sulfonylmethyl derivatives, sulfonation of pyridine intermediates using chlorosulfonic acid under controlled conditions (0–5°C) is critical to avoid over-sulfonation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with sulfonyl groups causing deshielding (~δ 7.5–8.5 ppm for aromatic protons).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns.
- X-ray Diffraction (XRD) : Reveals crystal packing via intermolecular interactions (e.g., C–H⋯π distances of 2.7391 Å and π-π stacking at 3.6061 Å in related pyridine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
- Methodological Answer : Contradictions may arise from variations in compound purity, assay conditions, or cellular models. Strategies include:
- Comparative Bioassays : Standardize protocols (e.g., enzyme kinetics with fixed substrate concentrations).
- Purity Validation : Use HPLC (>98% purity) to exclude impurities affecting activity.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors/enzymes, clarifying structure-activity relationships .
Q. What strategies are employed to elucidate the reaction mechanisms of this compound in cross-coupling or sulfonation processes?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterated reactants track rate-determining steps (e.g., oxidative addition in palladium-catalyzed couplings).
- Density Functional Theory (DFT) : Computes energy profiles for intermediates (e.g., transition states in sulfonation).
- In Situ Monitoring : React-IR or LC-MS tracks intermediate formation during sulfonylmethyl group introduction .
Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the supramolecular assembly of this compound in crystal structures?
- Methodological Answer : XRD analysis of analogous compounds shows:
- C–H⋯π Interactions : Stabilize dimers (distance: ~2.7 Å) and 1D chains.
- π-π Stacking : Parallel-displaced stacking (3.6 Å) extends networks into 3D frameworks.
- Hydrogen Bonding : Sulfonyl oxygen atoms act as acceptors for C–H donors, influencing crystal morphology .
Q. What experimental approaches are used to assess the stability and reactivity of this compound under varying environmental conditions (pH, temperature, solvents)?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to extreme pH (1–13), heat (40–80°C), or UV light, monitoring degradation via HPLC.
- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.
- Reactivity Screening : React with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) to map functional group compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
